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Compound of Interest

Compound Name:
Methyl 4-bromothiophene-3-

carboxylate

Cat. No.: B074558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-bromothiophene-3-carboxylate, identified by CAS number 78071-37-1, is a

substituted thiophene derivative. Thiophene-based compounds are of significant interest in

medicinal chemistry and materials science due to their diverse biological activities and

electronic properties. This document provides a comprehensive overview of the known

properties, synthesis, and potential applications of Methyl 4-bromothiophene-3-carboxylate,

compiled from available scientific and technical sources.

Physicochemical Properties
Methyl 4-bromothiophene-3-carboxylate is a solid at room temperature. A summary of its

key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 4-bromothiophene-3-carboxylate
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Property Value Source

CAS Number 78071-37-1 N/A

Molecular Formula C₆H₅BrO₂S

Molecular Weight 221.07 g/mol

Physical Form Solid

Boiling Point 244.4 ± 20.0 °C (Predicted) N/A

Purity
≥ 97% (Commercially

available)
N/A

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of Methyl 4-
bromothiophene-3-carboxylate is not readily available in the surveyed literature, a plausible

synthetic route can be inferred from general methodologies for the synthesis of

bromothiophenes and the esterification of carboxylic acids. The logical precursor for this

compound is 4-bromothiophene-3-carboxylic acid.

Postulated Synthesis Workflow
A potential two-step synthesis is outlined below. This is a generalized protocol and would

require optimization for specific laboratory conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b074558?utm_src=pdf-body
https://www.benchchem.com/product/b074558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Bromination Step 2: Esterification (Fischer)

Thiophene-3-carboxylic acid
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Bromine (Br₂) Acetic Acid (Solvent)

4-Bromothiophene-3-carboxylic acid

4-Bromothiophene-3-carboxylic acid

Esterification

Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄)

Methyl 4-bromothiophene-3-carboxylate

Click to download full resolution via product page

Caption: Postulated two-step synthesis of Methyl 4-bromothiophene-3-carboxylate.

Experimental Protocols (Generalized)
Step 1: Synthesis of 4-Bromothiophene-3-carboxylic acid (Precursor)

This procedure is adapted from established methods for the bromination of thiophene

derivatives.

Materials: Thiophene-3-carboxylic acid, Bromine, Glacial Acetic Acid.

Procedure:

Dissolve thiophene-3-carboxylic acid in glacial acetic acid in a flask equipped with a

dropping funnel and a stirrer.

Cool the mixture in an ice bath.

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with

constant stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Pour the reaction mixture into ice water to precipitate the crude product.

Collect the precipitate by vacuum filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to

obtain pure 4-bromothiophene-3-carboxylic acid.

Step 2: Esterification to Methyl 4-bromothiophene-3-carboxylate

This protocol is based on the Fischer esterification method.

Materials: 4-Bromothiophene-3-carboxylic acid, Methanol (anhydrous), Concentrated Sulfuric

Acid (catalyst).

Procedure:

In a round-bottom flask, dissolve 4-bromothiophene-3-carboxylic acid in an excess of

anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Reflux the mixture for several hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

After the reaction is complete, cool the mixture and remove the excess methanol under

reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and

wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed

by washing with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude Methyl 4-bromothiophene-3-carboxylate.

Purification
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The crude product from the esterification step can be purified by the following methods:

Recrystallization: The choice of solvent will depend on the solubility of the compound and

impurities. Common solvents for recrystallization of esters include ethanol, methanol, or

mixtures of hexane and ethyl acetate.

Column Chromatography: For higher purity, silica gel column chromatography can be

employed using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Data (Predicted and Analogous
Compounds)
While specific spectra for CAS 78071-37-1 are not widely published, the expected spectral

characteristics can be inferred from the analysis of similar bromothiophene carboxylate

compounds.

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

- A singlet for the methyl ester protons (-OCH₃)

around 3.8-4.0 ppm. - Two doublets in the

aromatic region (7.0-8.5 ppm) corresponding to

the two protons on the thiophene ring. The

coupling constants would be characteristic of

adjacent protons on a thiophene ring.

¹³C NMR

- A signal for the methyl ester carbon around 50-

55 ppm. - A signal for the carbonyl carbon of the

ester around 160-170 ppm. - Signals for the four

carbons of the thiophene ring in the aromatic

region (110-140 ppm), with the carbon attached

to the bromine atom showing a characteristic

shift.

IR Spectroscopy

- A strong absorption band for the C=O stretch

of the ester group around 1720-1740 cm⁻¹. - C-

O stretching bands for the ester group in the

1100-1300 cm⁻¹ region. - C-H stretching bands

for the aromatic protons around 3100 cm⁻¹. - C-

Br stretching vibration at lower frequencies.

Mass Spectrometry

- A molecular ion peak (M⁺) corresponding to

the molecular weight of the compound (221.07

g/mol ). - A characteristic isotopic pattern for the

molecular ion due to the presence of one

bromine atom (¹⁹Br and ⁸¹Br in approximately a

1:1 ratio), resulting in M⁺ and M+2 peaks of

nearly equal intensity.

Biological Activity and Applications
Currently, there is a notable lack of publicly available data on the biological activity of Methyl 4-
bromothiophene-3-carboxylate. No studies detailing its mechanism of action, involvement in

specific signaling pathways, or its effects in biological assays have been identified in the

searched literature.
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However, the thiophene nucleus is a well-known privileged scaffold in medicinal chemistry.

Thiophene derivatives have been reported to exhibit a wide range of biological activities,

including but not limited to:

Antimicrobial

Anti-inflammatory

Anticancer

Antiviral

Central Nervous System activity

Given its structure as a functionalized bromothiophene, Methyl 4-bromothiophene-3-
carboxylate could serve as a valuable building block or intermediate in the synthesis of more

complex molecules with potential therapeutic applications. Further research and screening are

required to elucidate any intrinsic biological activity of this compound.

Conclusion
Methyl 4-bromothiophene-3-carboxylate is a readily accessible chemical entity with well-

defined physicochemical properties. While detailed experimental protocols for its synthesis are

not explicitly documented, established organic chemistry methodologies provide a clear

pathway for its preparation. The primary gap in the current knowledge base is the absence of

data regarding its biological activity and potential applications in drug discovery and

development. This presents an opportunity for researchers to explore the bioactivity of this

compound and its derivatives, potentially uncovering novel therapeutic agents. The information

provided in this guide serves as a foundational resource for scientists interested in working with

Methyl 4-bromothiophene-3-carboxylate.

To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 4-bromothiophene-3-
carboxylate (CAS 78071-37-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074558#cas-number-78071-37-1-properties]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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